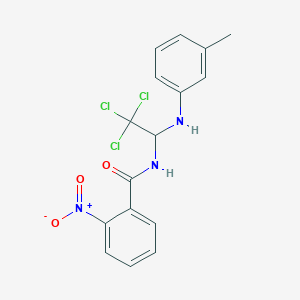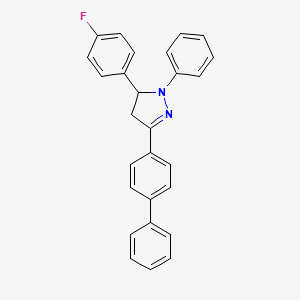
N-(2,2-dichloro-1-morpholin-4-ylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-dichloro-1-morpholin-4-ylethyl)benzamide: is a chemical compound with the molecular formula C13H15Cl3N2O2 It is known for its unique structure, which includes a morpholine ring and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dichloro-1-morpholin-4-ylethyl)benzamide typically involves the reaction of 2,2-dichloro-1-morpholin-4-ylethylamine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: N-(2,2-dichloro-1-morpholin-4-ylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry: N-(2,2-dichloro-1-morpholin-4-ylethyl)benzamide is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of morpholine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents.
Medicine: this compound has potential applications in medicine as a precursor for the synthesis of pharmaceutical compounds. It is also studied for its potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. It is also used as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(2,2-dichloro-1-morpholin-4-ylethyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- 2,4-dichloro-N-(2-morpholin-4-ylethyl)benzamide
- 2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide
- 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide
Comparison: N-(2,2-dichloro-1-morpholin-4-ylethyl)benzamide is unique due to its specific substitution pattern and the presence of the morpholine ring. This structure imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of the dichloro group can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H16Cl2N2O2 |
|---|---|
Peso molecular |
303.18 g/mol |
Nombre IUPAC |
N-(2,2-dichloro-1-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C13H16Cl2N2O2/c14-11(15)12(17-6-8-19-9-7-17)16-13(18)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,16,18) |
Clave InChI |
MKJKVBNEMGZKAD-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(C(Cl)Cl)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11706535.png)

![2-bromo-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B11706548.png)

![3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B11706554.png)
![1-methyl-4-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B11706559.png)

![3-nitro-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11706567.png)




![4-[1-(3-Chlorophenyl)cyclohexyl]phenol](/img/structure/B11706588.png)
![N'-{[1,1'-Biphenyl]-4-carbonyl}-4-chlorobenzohydrazide](/img/structure/B11706595.png)
